molecular formula C5H9ClO3 B076961 Methyl 4-chloro-3-hydroxybutanoate CAS No. 10488-68-3

Methyl 4-chloro-3-hydroxybutanoate

Cat. No. B076961
CAS RN: 10488-68-3
M. Wt: 152.57 g/mol
InChI Key: WMRINGSAVOPXTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate, a closely related ester, has been achieved through biocatalysis, demonstrating several advantages including low cost, high yield, and high enantioselectivity. Novel carbonyl reductases have been discovered through genome database mining, showing promising potential for industrial production with over 99% enantiomeric excess (Ye, Ouyang, & Ying, 2011). Upscaling production has been successfully conducted using recombinant Escherichia coli in a fermentor, achieving high yields and enantiomeric excess, paving the way for large-scale production (Liu et al., 2014).

Molecular Structure Analysis

The conformational behavior of related compounds, such as Methyl (3R)-3-{[(3′R)-3′-hydroxybutanoyl]oxy}butanoate, has been studied in solution, revealing insights into the effect of intramolecular hydrogen bonding on their structural stability and reactivity. These studies contribute to understanding the molecular structure and behavior of Methyl 4-chloro-3-hydroxybutanoate in various chemical environments (Li, Uzawa, & Doi, 1997).

Chemical Reactions and Properties

Methyl 4-chloro-3-hydroxybutanoate undergoes various chemical reactions, including asymmetric reduction and enzymatic processes, to produce chiral intermediates for pharmaceutical applications. The enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate using E. coli transformant cells expressing yeast aldehyde reductase gene highlights the compound's versatility and potential in asymmetric synthesis (Kataoka et al., 1997).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, of Methyl 4-chloro-3-hydroxybutanoate and its derivatives are crucial for their application in chemical synthesis and pharmaceutical formulation. These properties are influenced by the molecular structure and conformational behavior of the compound.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with various reagents and solvents, are essential for the practical application of Methyl 4-chloro-3-hydroxybutanoate in organic synthesis and drug manufacturing. Studies focusing on the vibrational spectra, conformational analysis, and reactivity descriptors provide valuable insights into these aspects (Gil, Tuttolomondo, & Ben Altabef, 2015).

Scientific Research Applications

Application 3: Synthesis of Atorvastatin

  • Summary of the Application: (S)-methyl 4-chloro-3-hydroxybutanoate and (S)-ethyl 4-chloro-3-hydroxybutanoate were synthesized by bio-reduction to generate the lateral chain of atorvastatin, a blockbuster drug for the treatment of lowering blood cholesterol .

Application 4: Biosynthesis of (S)-4-chloro-3-hydroxybutanoate

  • Summary of the Application: (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) is an important chiral intermediate to synthesize the side chain of cholesterol-lowering drug atorvastatin .
  • Methods of Application: A recombinant Escherichia coli harboring the carbonyl reductase and glucose dehydrogenase was successfully constructed for the biosynthesis of (S)-CHBE .
  • Results or Outcomes: The biosynthesis resulted in the production of (S)-CHBE, a key intermediate in the synthesis of atorvastatin .

Application 5: Synthesis of Chiral Drug Intermediates

  • Summary of the Application: The chiral feature is a critical factor for the efficacy and safety of many therapeutic agents. At present, about 57% of marketed drugs are chiral drugs and about 99% of purified natural products are chiral compounds .
  • Methods of Application: The intermediates of many important therapeutic agents such as sitagliptin, pregabalin, ragaglitazar, paclitaxel, epothilone, abacavir, atorvastatin, rosuvastatin, and omapatrilat have been successfully synthesized via biocatalysis .
  • Results or Outcomes: The synthesis resulted in the production of chiral drug intermediates, which are subsequently used to produce food additives or enantiopure drugs .

Application 6: Upscale Production of Ethyl (S)-4-chloro-3-hydroxybutanoate

  • Summary of the Application: (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) is an important chiral intermediate to synthesize the side chain of cholesterol-lowering drug atorvastatin .
  • Methods of Application: A recombinant Escherichia coli harboring the carbonyl reductase and glucose dehydrogenase was successfully constructed for the biosynthesis of (S)-CHBE .
  • Results or Outcomes: The biosynthesis resulted in the production of (S)-CHBE, a key intermediate in the synthesis of atorvastatin .

Safety And Hazards

“Methyl 4-chloro-3-hydroxybutanoate” is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, ensuring adequate ventilation, and avoiding dust formation .

Future Directions

“Methyl 4-chloro-3-hydroxybutanoate” is a precursor of enantiopure intermediates used for the production of chiral drugs, including the cholesterol-lowering 3-hydroxy-3-methyl-glutaryl CoA reductase inhibitors (statins) . The biocatalytic synthesis of enantiomerically pure compounds for pharmaceutical intermediates is gaining momentum . This is the result of advances in genomics, screening, and evolution technologies leading to the increased availability of new and robust biocatalysts suited for industrial-scale application .

properties

IUPAC Name

methyl 4-chloro-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRINGSAVOPXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394469
Record name methyl 4-chloro-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-3-hydroxybutanoate

CAS RN

10488-68-3
Record name methyl 4-chloro-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
A Forni, E Caselli, F Prati, M Bucciarelli, G Torre - Arkivoc, 2002 - pdfs.semanticscholar.org
… Optically active L- (R)- and D- (S)- ethyl or methyl 4-chloro-3-hydroxybutanoate (2a,b) are very useful chiral building blocks in the synthesis of pharmaceutical target compounds. For …
Number of citations: 8 pdfs.semanticscholar.org
MM Elenkov, L Tang, B Hauer… - Practical Methods for …, 2009 - Wiley Online Library
… The kinetic resolution of methyl 4-chloro-3-hydroxybutanoate by enantioselective epoxide ring opening with cyanide and a mutant halohydrin dehalogenase1 afforded two versatile …
Number of citations: 2 onlinelibrary.wiley.com
M Majerić Elenkov, L Tang, B Hauer, DB Janssen - Organic letters, 2006 - ACS Publications
… Resolution of methyl 4-chloro-3-hydroxybutanoate methylester ((R,S)-2) with use of a Trp249Phe mutant of halohydrin dehalogenase yielded methyl 4-cyano-3-hydroxybutanoate …
Number of citations: 55 pubs.acs.org
MM Elenkov, L Tang, B Hauerb, DB Janssena - core.ac.uk
… To a solution of methyl 4-chloro-3-hydroxybutanoate (0.50 g, 3.3 mmol) in 62 mL Tris-SO4 buffer (0.5 M, pH 7.5) NaCN was added (322 mg, 6.6 mmol) followed by addition of 15 mg …
Number of citations: 3 core.ac.uk
Z Findrik Blažević, N Milčić, M Sudar… - Advanced Synthesis …, 2021 - Wiley Online Library
… Authors used substrates at 100 mM and, starting with methyl 4-chloro-3-hydroxybutanoate, enantiopure (R)-product and (S)-product were obtained in >99% ee after 2 and 4 hours, …
Number of citations: 35 onlinelibrary.wiley.com
DM Solano, P Hoyos, MJ Hernáiz, AR Alcántara… - Bioresource …, 2012 - Elsevier
… )) 4-chloro-3-oxobutanoate is a very important process, because it allows the production of 33 ((S)-ethyl 4-chloro-3-hydroxybutanoate) and 34 ((S)-methyl 4-chloro-3-hydroxybutanoate), …
Number of citations: 268 www.sciencedirect.com
RN Patel - Enzyme and microbial technology, 2002 - Elsevier
… 10B) to (S)-methyl-4-chloro-3-hydroxybutanoate 77 by cell suspensions of Geotrichum candidum SC 5469 [60]. (S)- 77 is a key chiral intermediate in the total synthesis of 78 (Fig. 10A), …
Number of citations: 203 www.sciencedirect.com
SSS Oliveira, ML Bello, CR Rodrigues… - Anais da Academia …, 2017 - SciELO Brasil
This study presents the bioreduction of six β-ketoesters by whole cells of Kluyveromyces marxianus and molecular investigation of a series of 13 β-ketoesters by hologram quantitative …
Number of citations: 5 www.scielo.br
W Jiang, B Fang - Applied Biochemistry and Biotechnology, 2020 - Springer
… The (S)-methyl 4-chloro-3-hydroxybutanoate (entry 5, Table S5) and (S)-ethyl 4-chloro-3-hydroxybutanoate (entry 6, Table S5) were synthesized by bio-reduction to generate the lateral …
Number of citations: 39 link.springer.com
CW Bradshaw, H Fu, GJ Shen… - The Journal of Organic …, 1992 - ACS Publications
The Km values were determined as 525 µ for NAD and 75 µ for 2-propanol with a specific activity of 36 U/mg. The kinetic mechanism is ordered bi-bi with the cofactor binding first and …
Number of citations: 182 pubs.acs.org

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